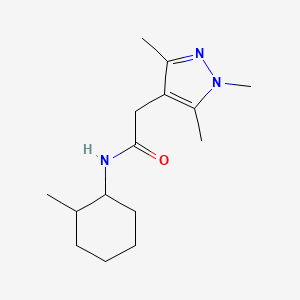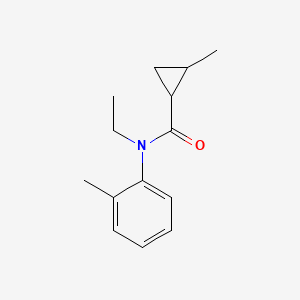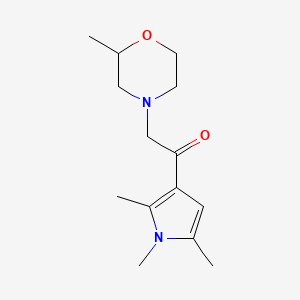![molecular formula C14H19N3O B7492242 N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492242.png)
N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMXAA was first synthesized in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. It was initially developed as a potential treatment for the common cold, but subsequent studies revealed its anti-tumor activity. DMXAA has since been studied extensively in preclinical and clinical trials for its potential as a cancer treatment.
Aplicaciones Científicas De Investigación
DMXAA has been studied extensively in preclinical and clinical trials for its potential as a cancer treatment. It has been shown to exhibit anti-tumor activity in a variety of cancer types, including lung, breast, colon, and prostate cancer. DMXAA has also been studied for its potential to enhance the effectiveness of radiation and chemotherapy treatments.
Mecanismo De Acción
DMXAA's mechanism of action is not fully understood, but it is believed to work through the activation of the immune system. DMXAA stimulates the production of cytokines, which are proteins that play a key role in the immune response. This immune response leads to the destruction of tumor blood vessels and the inhibition of tumor growth.
Biochemical and physiological effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cytokines in the blood, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). DMXAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also soluble in water and organic solvents, making it easy to work with in the lab. However, DMXAA has some limitations for lab experiments. It is not stable in solution and must be stored at low temperatures. DMXAA also has a short half-life in the body, which can make it difficult to study in vivo.
Direcciones Futuras
There are several future directions for the study of DMXAA. One area of research is the development of new analogues of DMXAA that exhibit improved anti-tumor activity and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to DMXAA treatment. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of DMXAA as a cancer treatment.
Métodos De Síntesis
DMXAA can be synthesized using a multi-step process that involves the reaction of 3-cyclohexene-1-carboxylic acid with 6-aminopyridine, followed by N,N-dimethylation and cyclization. The final product is a white crystalline solid that is soluble in water and organic solvents.
Propiedades
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17(2)13-9-8-12(10-15-13)16-14(18)11-6-4-3-5-7-11/h3-4,8-11H,5-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBTVFDHQHKGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)


![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)

![N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)



![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)